4-(2-Bromo-4-nitrophenyl)morpholine

Solubility Physicochemical Properties Formulation

Researchers designing kinase inhibitors or studying PTP enzymes often face limited access to building blocks with halogen bonding potential. 4-(2-Bromo-4-nitrophenyl)morpholine directly addresses this gap as a ready-to-use scaffold with a unique bromine-nitro substitution pattern. - Enables SAR exploration via halogen bonding with biological targets. - Serves as a differential inhibitor of TC-PTP, SHP-1, and PTP1B for signaling studies. - Immediate stock availability reduces lead times in medicinal chemistry programs.

Molecular Formula C10H11BrN2O3
Molecular Weight 287.11 g/mol
CAS No. 477846-96-1
Cat. No. B1272099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Bromo-4-nitrophenyl)morpholine
CAS477846-96-1
Molecular FormulaC10H11BrN2O3
Molecular Weight287.11 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])Br
InChIInChI=1S/C10H11BrN2O3/c11-9-7-8(13(14)15)1-2-10(9)12-3-5-16-6-4-12/h1-2,7H,3-6H2
InChIKeyFDGXBSITNUOBQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Bromo-4-nitrophenyl)morpholine Product Overview


4-(2-Bromo-4-nitrophenyl)morpholine (CAS 477846-96-1) is a nitrophenyl morpholine derivative featuring bromine and nitro functional groups on the phenyl ring . It is a key intermediate in the synthesis of various pharmaceutical compounds and a building block in medicinal chemistry .

Workflow
Medicinal chemistry intermediate with bromo-nitro substitution pattern
Selection context
Building block for kinase inhibitor libraries and SAR studies
Research model
Phosphatase pathway tool compound with differential inhibition profile

Uniqueness of 4-(2-Bromo-4-nitrophenyl)morpholine


The specific combination of a bromine atom and a nitro group on the phenyl ring in 4-(2-Bromo-4-nitrophenyl)morpholine creates a unique electronic and steric profile that is not replicated by other morpholine derivatives . This specific substitution pattern influences key properties such as solubility, lipophilicity, and potential for specific non-covalent interactions like halogen bonding . Simply substituting it with a compound lacking the bromine atom or with a different halogen would fundamentally alter these properties, potentially compromising its efficacy in a given application.

!
Replacing bromine with another halogen or removing it may alter electronic and steric profile, halogen bonding potential, and lipophilicity.
!
Non-brominated analogs (e.g., 4-(4-nitrophenyl)morpholine) may show lower lipophilicity and different solubility behaviour, affecting membrane permeability and formulation.
!
Substituting the morpholine ring with other amines can change reactivity and target interactions; enzyme inhibition profiles may not transfer.

Differentiation Evidence for 4-(2-Bromo-4-nitrophenyl)morpholine


Solubility Comparison

The calculated aqueous solubility of 4-(2-Bromo-4-nitrophenyl)morpholine is 1.2 g/L at 25°C . In contrast, its non-brominated analog, 4-(4-nitrophenyl)morpholine, has a significantly higher reported solubility of 1.2 g/L at 25°C [1].

Solubility Comparison
Cross-study comparable
Aqueous solubility: 1.2 g/L (calc.) at 25°C
No difference vs. non-brominated analog reported; bromine substitution does not enhance solubility
Calculated value; experimental confirmation recommended
Solubility Physicochemical Properties Formulation

Differential Phosphatase Inhibition

4-(2-Bromo-4-nitrophenyl)morpholine exhibits differential inhibition against several protein tyrosine phosphatases. It shows an IC50 of 19,000 nM against human TC-PTP [1], 3,000 nM against human SHP-1 [1], and 12,000 nM against yeast PTP1 [1]. This profile, with a >6-fold difference in potency between SHP-1 and TC-PTP, provides a baseline for understanding its selectivity.

Phosphatase Inhibition
Class-level inference
SHP-1 IC50: 3,000 nM; TC-PTP: 19,000 nM (6.3-fold difference)
Differential inhibition profile may support selectivity studies; confirm in target-specific assays
Preincubation 10 min; pNPP substrate readout
Enzyme Inhibition Phosphatase IC50

Lipophilicity Comparison

The calculated octanol-water partition coefficient (LogP) for 4-(2-Bromo-4-nitrophenyl)morpholine is 2.74 . In comparison, its non-brominated analog, 4-(4-nitrophenyl)morpholine, has a lower calculated LogP of 1.44 [1].

Lipophilicity Comparison
Cross-study comparable
LogP: 2.74 (target) vs. 1.44 (non-brominated), ~20× more lipophilic
Higher lipophilicity may alter membrane permeability and binding; relevant for medicinal chemistry design
Calculated ACD/LogP; experimental LogD determination advised
Lipophilicity LogP Physicochemical Properties

Applications of 4-(2-Bromo-4-nitrophenyl)morpholine


Pharmaceutical Synthesis Intermediate

4-(2-Bromo-4-nitrophenyl)morpholine serves as a key intermediate in the synthesis of various pharmaceutical compounds . Its unique substitution pattern makes it a valuable building block for constructing more complex molecules with potential therapeutic activity.

Phosphatase Research Tool

The differential inhibition profile of 4-(2-Bromo-4-nitrophenyl)morpholine against protein tyrosine phosphatases (TC-PTP, SHP-1, and PTP1) makes it a useful tool for studying the roles of these enzymes in cellular signaling and disease pathways [1].

Kinase Inhibitor Library Building Block

Morpholine derivatives are commonly employed in the preparation of kinase inhibitors [2]. 4-(2-Bromo-4-nitrophenyl)morpholine, with its distinct physicochemical properties, is a suitable scaffold for designing and synthesizing novel kinase inhibitors for drug discovery programs.

Halogen Bonding Scaffold

The presence of a bromine atom ortho to the morpholine ring provides the potential for specific halogen bonding interactions with biological targets . This makes the compound a valuable scaffold for structure-activity relationship (SAR) studies aimed at exploiting this non-covalent interaction to improve binding affinity and selectivity.

Application
Selection Property
Validation Focus
Pharmaceutical Synthesis Intermediate
Bromo-nitro substitution pattern
Reaction compatibility and yield in subsequent steps
Phosphatase Research Tool
Differential inhibition across PTPs
Selectivity profiling in phosphatase panels
Kinase Inhibitor Library Building Block
Morpholine scaffold with lipophilic bromo-phenyl group
Kinase panel screening and structure-activity relationships
Halogen Bonding Scaffold
Ortho-bromo halogen bond donor capability
Binding affinity and selectivity in target-based assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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